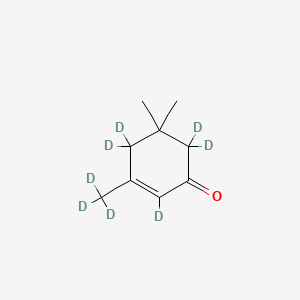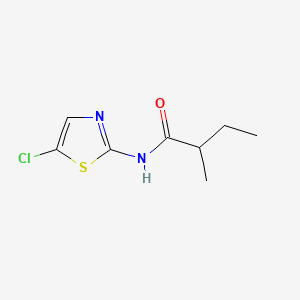
Isophorone-d8
Overview
Description
Isophorone-d8 is a deuterated form of isophorone, a cyclic ketone with the molecular formula C9H6D8O. It is a colorless liquid with a characteristic odor and is used as a solvent and intermediate in organic synthesis . The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophorone-d8 can be synthesized through the deuteration of isophorone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of isophorone typically involves the catalytic hydrogenation of acetone to form mesityl oxide, which is then further hydrogenated to produce isophorone. The deuterated version follows a similar pathway but uses deuterated reagents to achieve the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Isophorone-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isophorone oxide.
Reduction: It can be reduced to form dihydroisophorone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Isophorone oxide.
Reduction: Dihydroisophorone.
Substitution: Various substituted isophorone derivatives.
Scientific Research Applications
Isophorone-d8 is used in various scientific research applications, including:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In studies involving isotopic labeling to trace metabolic pathways.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of isophorone (3-methyl-D3, 2,4,4,6,6-D5) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect reaction rates and mechanisms, providing insights into the behavior of the non-deuterated analogs. This isotopic labeling allows researchers to study reaction intermediates and transition states in greater detail .
Comparison with Similar Compounds
Similar Compounds
Isophorone: The non-deuterated version of the compound.
Mesityl Oxide: An intermediate in the synthesis of isophorone.
Dihydroisophorone: A reduced form of isophorone.
Uniqueness
Isophorone-d8 is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing chemical reactions compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVHMDZYOCNQW-WOACEMEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183694 | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14397-59-2 | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)

![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)
![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)
